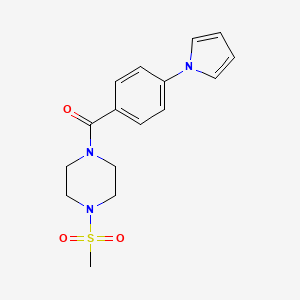

(4-(1H-pyrrol-1-yl)phenyl)(4-(methylsulfonyl)piperazin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

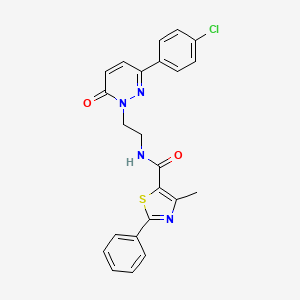

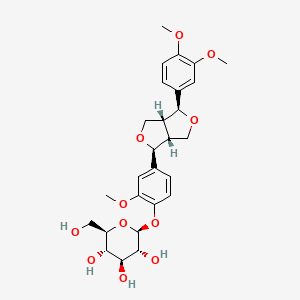

“(4-(1H-pyrrol-1-yl)phenyl)(4-(methylsulfonyl)piperazin-1-yl)methanone” is a complex organic compound. It contains a pyrrole ring, which is a five-membered aromatic heterocycle, like the related compound pyrrolidine . The compound also contains a phenyl group and a piperazine ring, which is a six-membered ring containing two nitrogen atoms .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a novel dithieno [3,2- b :2’, 3’ -d ]pyrrole (DTP) derivative, namely, 4- (4- (1 H -pyrrol-1-yl)phenyl)- 4H -dithieno [3,2- b :2’,3’ -d ]pyrrole (DTP-Ph-Pyr) was synthesized, and its corresponding polymer (P (DTP-Ph-Pyr)) was successfully obtained via electrochemical polymerization .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, 1H NMR can provide information about the types and number of hydrogen atoms in the molecule, while 13C NMR can provide information about the types and number of carbon atoms .Chemical Reactions Analysis

The chemical reactions involving “this compound” can be studied using various techniques. For example, electrochemical studies can provide information about the redox behavior of the compound .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various analytical techniques. For instance, the compound’s molecular weight, solubility, melting point, boiling point, and spectral data can be obtained .Aplicaciones Científicas De Investigación

Molecular Interaction and Pharmacophore Models

Research on similar compounds has focused on understanding their molecular interactions with specific receptors, such as the CB1 cannabinoid receptor. Conformational analysis and the development of pharmacophore models help elucidate the role of these compounds in modulating receptor activity, providing insight into their potential therapeutic applications (Shim et al., 2002).

Synthesis and Biological Activities

The synthesis of novel derivatives containing arylthio/sulfinyl/sulfonyl groups has been explored, with some compounds exhibiting favorable herbicidal and insecticidal activities. This research demonstrates the potential agricultural applications of these compounds (Wang et al., 2015).

Enzyme Inhibitory Activity

A series of derivatives was synthesized to investigate their enzyme inhibitory activities, revealing that some compounds exhibit significant effects against acetyl- and butyrylcholinesterase. These findings suggest potential therapeutic applications for neurodegenerative diseases (Hussain et al., 2017).

Synthesis Routes for Therapeutic Agents

Linear synthesis methods have been developed to create compounds with potential as therapeutic agents, showcasing their application in drug development. The synthesized compounds demonstrated considerable inhibitory activity against α-glucosidase enzyme, hinting at possible applications in treating diabetes or related metabolic disorders (Abbasi et al., 2019).

Corrosion Inhibition on Mild Steel

In a study on the prevention of corrosion on mild steel in an acidic medium, a novel organic compound demonstrated superior inhibition efficiency. This research indicates the potential use of similar compounds in industrial applications to protect metals from corrosion (Singaravelu & Bhadusha, 2022).

Direcciones Futuras

The future research directions for “(4-(1H-pyrrol-1-yl)phenyl)(4-(methylsulfonyl)piperazin-1-yl)methanone” could involve exploring its potential applications in various fields, such as medicine, materials science, and electronics . Further studies could also focus on optimizing its synthesis and improving its properties.

Mecanismo De Acción

Target of Action

The compound, also known as 1-methanesulfonyl-4-[4-(1H-pyrrol-1-yl)benzoyl]piperazine, is a derivative of pyrrole . Pyrrole derivatives have been known to target several key enzymes and receptors in the body. They have been reported to act as dihydrofolate reductase inhibitors, tyrosine kinase inhibitors, cyclin-dependent kinase inhibitors, and adenosine receptor antagonists . These targets play crucial roles in cell growth, proliferation, and signal transduction.

Mode of Action

The interaction of the compound with its targets leads to a variety of biochemical changes. As a dihydrofolate reductase inhibitor, it can interfere with the synthesis of tetrahydrofolate, a coenzyme involved in the synthesis of nucleic acids . As a tyrosine kinase inhibitor, it can disrupt signal transduction pathways, affecting cell growth and proliferation . As a cyclin-dependent kinase inhibitor, it can halt the cell cycle, preventing cell division . As an adenosine receptor antagonist, it can modulate various physiological processes, including inflammation and neurotransmission .

Biochemical Pathways

The compound’s action on these targets affects several biochemical pathways. The inhibition of dihydrofolate reductase disrupts the folate pathway, affecting DNA synthesis and cell division . The inhibition of tyrosine kinases and cyclin-dependent kinases disrupts signal transduction pathways, affecting cell growth and proliferation . The antagonism of adenosine receptors affects various physiological processes, including inflammation and neurotransmission .

Result of Action

The compound’s action on its targets and the resulting changes in biochemical pathways can lead to various molecular and cellular effects. These may include the inhibition of cell growth and division, the disruption of signal transduction pathways, and the modulation of physiological processes such as inflammation and neurotransmission . These effects could potentially be harnessed for therapeutic purposes, such as in the treatment of cancer or inflammatory diseases .

Propiedades

IUPAC Name |

(4-methylsulfonylpiperazin-1-yl)-(4-pyrrol-1-ylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O3S/c1-23(21,22)19-12-10-18(11-13-19)16(20)14-4-6-15(7-5-14)17-8-2-3-9-17/h2-9H,10-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYTFOZVWDDPNQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)N3C=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl)urea](/img/structure/B2948931.png)

![6-[4-(6-Methylpyridazin-3-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2948932.png)

![7-(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxo-N-(pyridin-3-ylmethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2948933.png)

![3-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-hydroxyphenyl)propanamide](/img/structure/B2948936.png)

![5-(benzenesulfonyl)-6-imino-13-methyl-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B2948944.png)

![N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2948951.png)